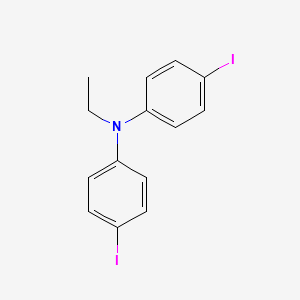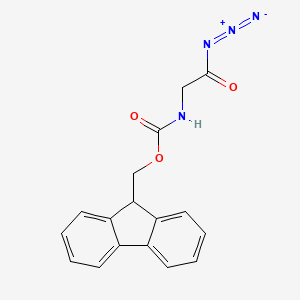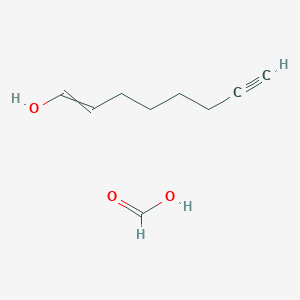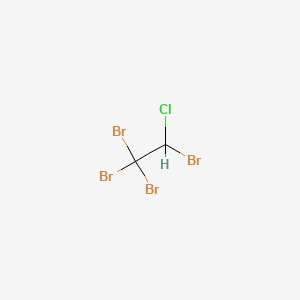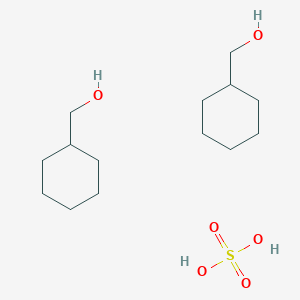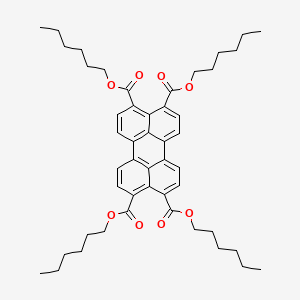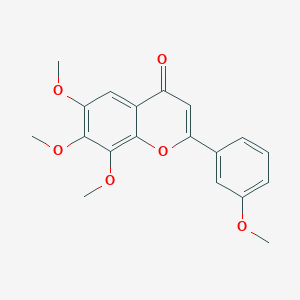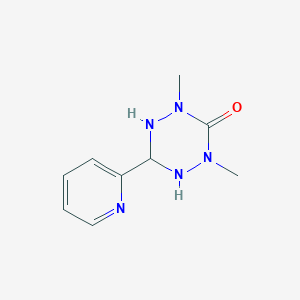
1,2,4,5-Tetrazin-3(2H)-one, tetrahydro-2,4-dimethyl-6-(2-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4,5-Tetrazin-3(2H)-one, tetrahydro-2,4-dimethyl-6-(2-pyridinyl)- is a heterocyclic compound that contains a tetrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetrazin-3(2H)-one, tetrahydro-2,4-dimethyl-6-(2-pyridinyl)- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of hydrazine derivatives: Using hydrazine and nitriles or other suitable precursors.
Condensation reactions: Involving the reaction of amines with carbonyl compounds.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable processes that ensure high yield and purity. These methods may include:
Batch reactors: For controlled synthesis with precise temperature and pressure conditions.
Continuous flow reactors: For large-scale production with consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4,5-Tetrazin-3(2H)-one, tetrahydro-2,4-dimethyl-6-(2-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states or removal of oxygen atoms.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: For facilitating specific reactions, such as palladium or platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,2,4,5-Tetrazin-3(2H)-one, tetrahydro-2,4-dimethyl-6-(2-pyridinyl)- involves its interaction with molecular targets and pathways. This may include:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular processes: Such as DNA replication or protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4,5-Tetrazine derivatives: Compounds with similar tetrazine rings but different substituents.
Pyridine derivatives: Compounds with pyridine rings and various functional groups.
Uniqueness
1,2,4,5-Tetrazin-3(2H)-one, tetrahydro-2,4-dimethyl-6-(2-pyridinyl)- is unique due to its specific combination of tetrazine and pyridine rings, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
255731-92-1 |
|---|---|
Formule moléculaire |
C9H13N5O |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
2,4-dimethyl-6-pyridin-2-yl-1,2,4,5-tetrazinan-3-one |
InChI |
InChI=1S/C9H13N5O/c1-13-9(15)14(2)12-8(11-13)7-5-3-4-6-10-7/h3-6,8,11-12H,1-2H3 |
Clé InChI |
CDZFOMGYTLDGJY-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)N(NC(N1)C2=CC=CC=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


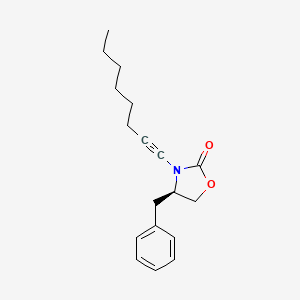
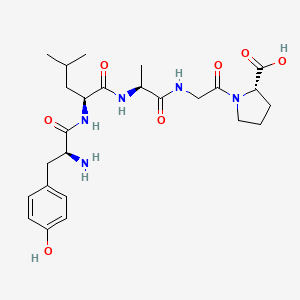
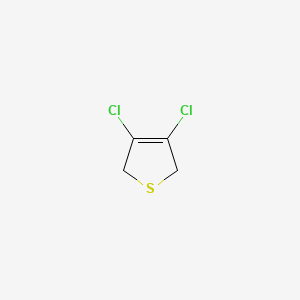
![N-(3-{[(Anthracen-9-YL)methyl]amino}propyl)-2-methylprop-2-enamide](/img/structure/B14248613.png)

![Pyridine, 2-[[[4-(1,1-dimethylpropyl)phenyl]methyl]sulfonyl]-, 1-oxide](/img/structure/B14248626.png)
